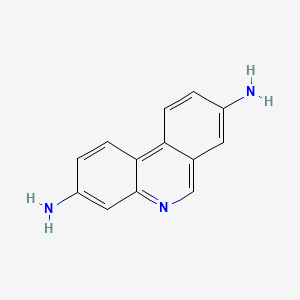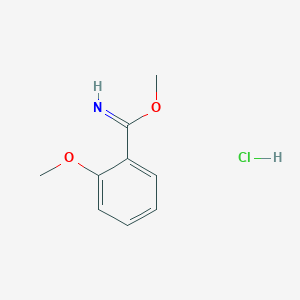![molecular formula C10H8BrNO2 B13969938 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 147149-86-8](/img/structure/B13969938.png)
5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and an oxazinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method utilizes a chemoselective oxygen cyclization via the 6-exo-dig pathway, yielding the desired heterocycle under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the gold(I)-catalyzed cycloisomerization method mentioned above can be scaled up for industrial applications due to its simplicity and efficiency under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include gold(I) catalysts for cycloisomerization, bromine for substitution reactions, and various oxidizing and reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit cell proliferation by targeting specific cellular pathways involved in cancer cell growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one include other members of the oxazine family, such as:
- 4H-benzo[d][1,3]oxazin-4-one
- 2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- 5-chloro-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
Uniqueness
What sets this compound apart from similar compounds is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
147149-86-8 |
|---|---|
Molekularformel |
C10H8BrNO2 |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
5-bromo-2,6-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-4-7-8(9(5)11)10(13)14-6(2)12-7/h3-4H,1-2H3 |
InChI-Schlüssel |
UUGVWNQIZONJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(OC2=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


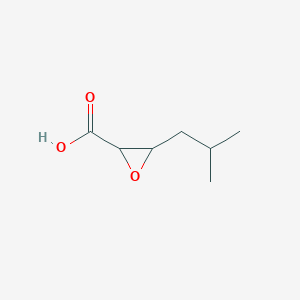

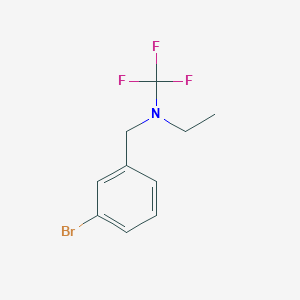
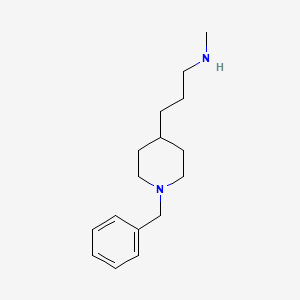

![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
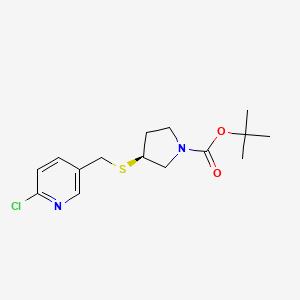

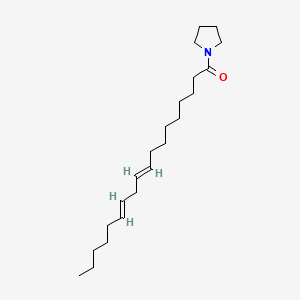
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
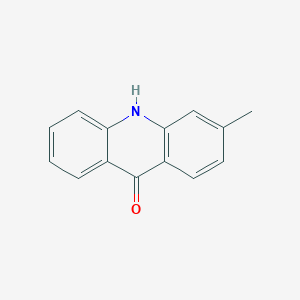
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
